

# Unveiling the Mechanism of Action of Antibacterial Agent FA103: A Technical Guide

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## Compound of Interest

Compound Name: Antibacterial agent 103

Cat. No.: B15140948

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## Abstract

Antibacterial agent FA103 is a novel difluoroquinolone derivative with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup> As a member of the quinolone class of antibiotics, its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. This disruption of DNA synthesis leads to bacterial cell death. This technical guide provides a comprehensive overview of the core mechanism of action of FA103, including detailed experimental protocols for assessing its activity and visualizations of the involved molecular pathways.

## Introduction to FA103

FA103, chemically identified as 5-amino-1-cyclopropyl-6,8-difluoro-7-(2,3,4,5,6,7-hexahydro-1H-1,4-diazepin-5-on-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a new-generation quinolone.<sup>[1]</sup> It is distinguished by a seven-membered perhydrodiazepinone ring at the C-7 position of the quinolone core, a structural modification that contributes to its potent and broad-spectrum antibacterial properties, including enhanced activity against Gram-positive organisms.

<sup>[1]</sup>

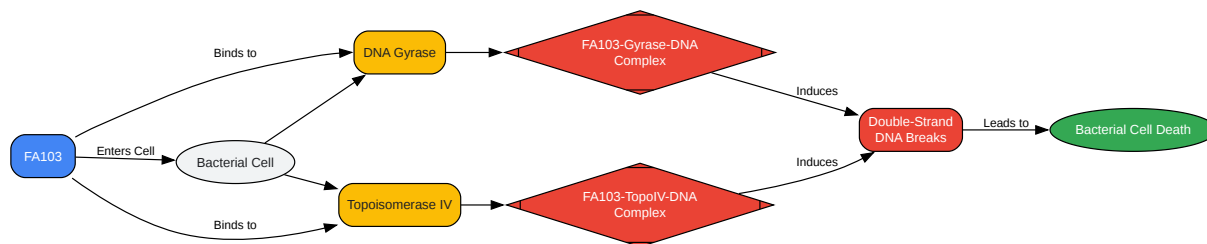
## Core Mechanism of Action: Inhibition of Type II Topoisomerases

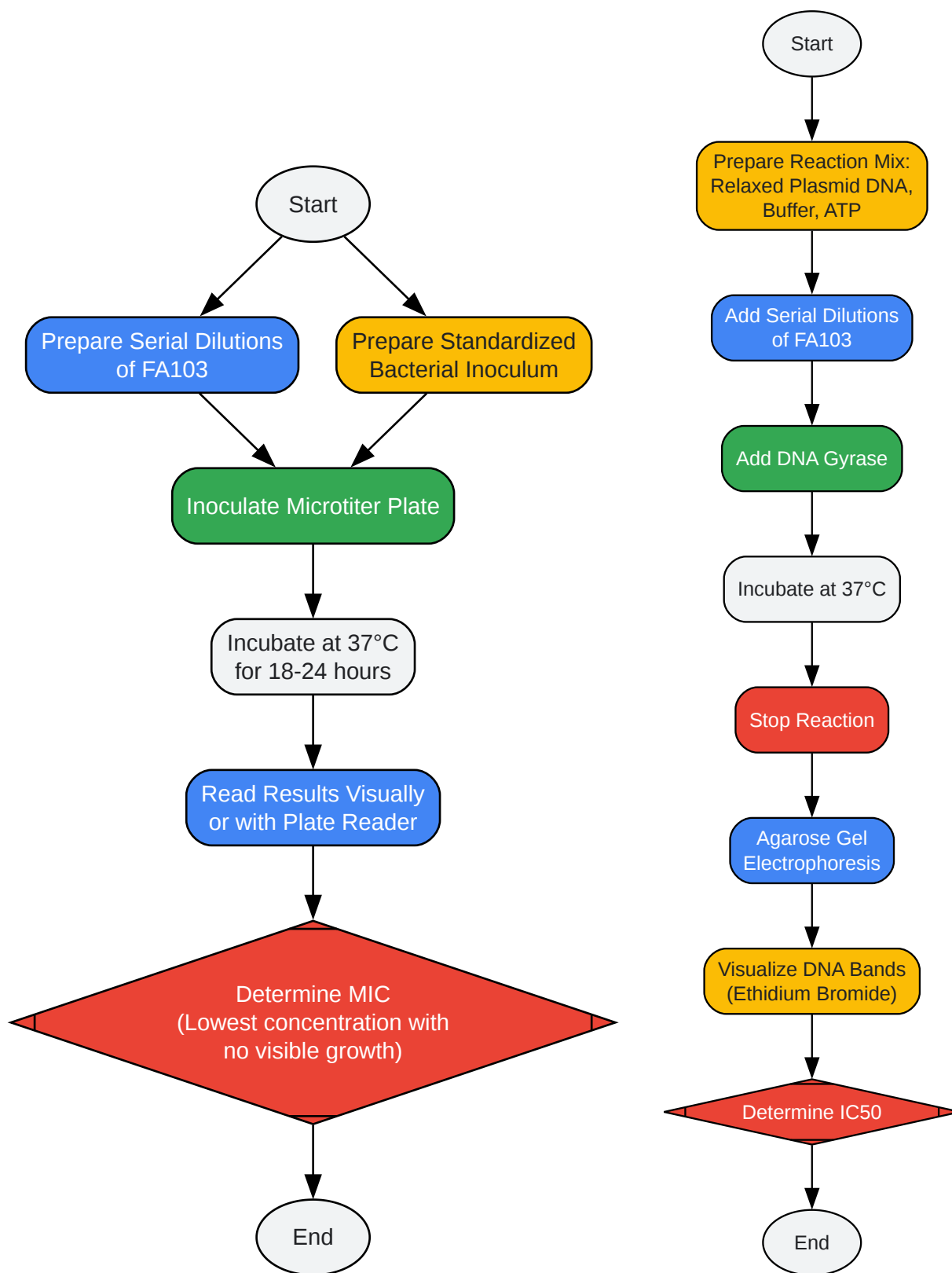
The bactericidal activity of FA103, like other fluoroquinolones, stems from its ability to target and inhibit two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.

- **DNA Gyrase:** This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.
- **Topoisomerase IV:** This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. It is the main target for quinolones in many Gram-positive bacteria.

FA103 forms a stable ternary complex with the enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it. The accumulation of these cleavage complexes leads to double-strand DNA breaks, triggering a cascade of events including the SOS response and ultimately resulting in bacterial cell death.

## Signaling Pathway of FA103 Action





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## References

- 1. In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-perhydrodiazepinone - PubMed [pubmed.ncbi.nlm.nih.gov]
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